

In Vivo Experimental Use of Amphomycin in Animal Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Amphomycin*

Cat. No.: *B605493*

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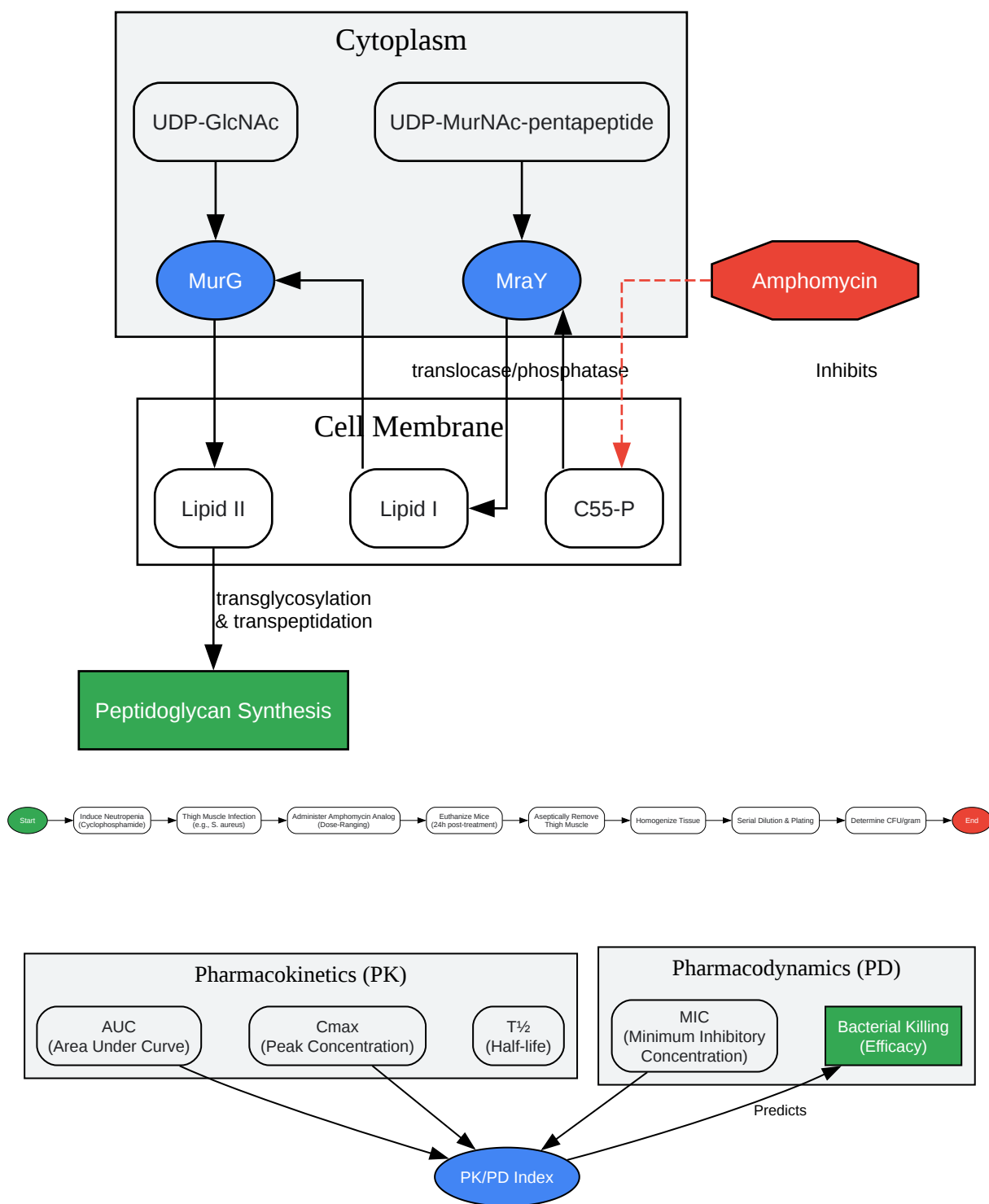
For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphomycin is a lipopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial process for bacterial cell wall formation. This document provides detailed application notes and protocols for the in vivo experimental use of **Amphomycin** and its analogs in animal models, based on available preclinical research. The primary focus of the in vivo data presented is on MX-2401, a novel semisynthetic analog of **Amphomycin**, due to the greater availability of published experimental data for this compound.

Mechanism of Action

Amphomycin and its analogs, such as MX-2401, exert their bactericidal effect by inhibiting the biosynthesis of peptidoglycan. Specifically, they target and bind to the lipid carrier undecaprenylphosphate (C55-P), which is essential for the transport of peptidoglycan precursors across the bacterial cell membrane.[1] This interaction blocks the formation of Lipid I and Lipid II, critical intermediates in the cell wall synthesis pathway, ultimately leading to cell death.[1] This mechanism is distinct from other classes of antibiotics, including other lipopeptides like daptomycin.[1]



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References

- 1. Evaluation of toxicity & therapeutic efficacy of a new liposomal formulation of amphotericin B in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
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